molecular formula C17H19BrO2 B241767 1-Adamantyl 2-bromobenzoate

1-Adamantyl 2-bromobenzoate

Cat. No.: B241767
M. Wt: 335.2 g/mol
InChI Key: UPQJBCGQXPQJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantyl 2-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is widely used in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 1-Adamantyl 2-bromobenzoate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a halogen source in reactions that require halogenation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound is not toxic to humans or animals at low concentrations.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Adamantyl 2-bromobenzoate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for use in various organic reactions. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-Adamantyl 2-bromobenzoate. One of the major areas of research is in the synthesis of new organic compounds using this compound as a building block. Another area of research is in the development of new methods for the synthesis of this compound that are more cost-effective and environmentally friendly. Furthermore, the potential applications of this compound in the field of medicine and agriculture need to be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.

Synthesis Methods

1-Adamantyl 2-bromobenzoate can be synthesized through the reaction between adamantane and 2-bromobenzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting compound is a white crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

1-Adamantyl 2-bromobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the synthesis of organic compounds. This compound is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula

C17H19BrO2

Molecular Weight

335.2 g/mol

IUPAC Name

1-adamantyl 2-bromobenzoate

InChI

InChI=1S/C17H19BrO2/c18-15-4-2-1-3-14(15)16(19)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2

InChI Key

UPQJBCGQXPQJTA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.